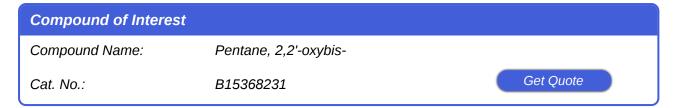


A Comprehensive Technical Guide to 2,2'-Oxybispentane

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the chemical compound "**Pentane**, **2,2'-oxybis-**," systematically named 2,2'-oxybispentane. This document collates available physicochemical data, safety and handling protocols, and established synthesis methodologies. Given the limited specific experimental data for 2,2'-oxybispentane, this guide also includes information on related isomers to provide a comparative context. Furthermore, it explores the broader applications of aliphatic ethers in medicinal chemistry and drug development, offering insights into their potential roles and significance.

Chemical Identification and Physical Properties

2,2'-Oxybispentane is a symmetrical aliphatic ether. The ether oxygen is connected to the second carbon atom of two separate pentane chains.

Table 2.1: Chemical Identifiers for 2,2'-Oxybispentane



Identifier	Value
IUPAC Name	2,2'-oxybispentane
Synonyms	Pentane, 2,2'-oxybis-
Molecular Formula	C10H22O
PubChem CID	537746[1]

Table 2.2: Physicochemical Properties of 2,2'-Oxybispentane and Related Isomers

Property	2,2'-Oxybispentane (Predicted)	Di-n-pentyl ether (Experimental)	Di-sec-butyl ether (Experimental)
Molar Mass (g/mol)	158.28	158.28[2]	130.23
Boiling Point (°C)	163.7 (Predicted)	187-188[2][3][4]	Not Available
Melting Point (°C)	Not Available	-69[2][3]	Not Available
Density (g/cm³)	0.77 (Predicted)	0.785 at 25°C[2][3][4]	Not Available

Note: Predicted values for 2,2'-oxybispentane are based on computational models due to a lack of available experimental data.

Spectroscopic Data

Specific experimental spectroscopic data for 2,2'-oxybispentane is not readily available in the public domain. However, predicted Nuclear Magnetic Resonance (NMR) spectra can be generated using computational algorithms.[5][6][7][8][9]

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

- δ 3.4-3.6 ppm (m, 2H): Methine protons (CH-O) adjacent to the ether oxygen.
- δ 1.4-1.6 ppm (m, 8H): Methylene protons (CH₂) of the pentyl chains.
- δ 1.1-1.2 ppm (d, 6H): Methyl protons (CH₃) on the second carbon of the pentyl chains.



δ 0.9 ppm (t, 6H): Terminal methyl protons (CH₃) of the pentyl chains.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

- δ 75-77 ppm: Carbons directly bonded to the ether oxygen (C-O).
- δ 35-37 ppm: Methylene carbons adjacent to the methine carbon.
- δ 19-21 ppm: Methylene carbons beta to the methine carbon.
- δ 18-20 ppm: Methyl carbons on the second carbon of the pentyl chains.
- δ 14-15 ppm: Terminal methyl carbons.

Synthesis Methodologies

The synthesis of symmetrical ethers like 2,2'-oxybispentane can be achieved through wellestablished organic chemistry reactions. The two primary methods are the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols.

Williamson Ether Synthesis

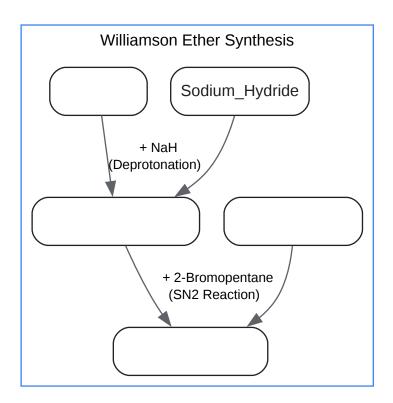
This method involves the reaction of a sodium alkoxide with a primary or secondary alkyl halide in an S_n2 reaction.[3][10][11][12][13] For a symmetrical ether, the alcohol and the alkyl halide are derived from the same parent alkane.

Experimental Protocol (General):

- Alkoxide Formation: A secondary alcohol, such as 2-pentanol, is deprotonated using a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) to form the corresponding sodium alkoxide.
- Nucleophilic Substitution: A secondary alkyl halide, such as 2-bromopentane, is added to the alkoxide solution.
- Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the S_n2 reaction.



 Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation.



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Figure 1: Workflow for Williamson Ether Synthesis.

Acid-Catalyzed Dehydration of Alcohols

The dehydration of secondary alcohols in the presence of a strong acid catalyst can lead to the formation of symmetrical ethers, although this reaction competes with alkene formation, especially at higher temperatures.[14][15][16][17]

Experimental Protocol (General):

- Reaction Setup: 2-Pentanol is mixed with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).
- Temperature Control: The reaction mixture is heated to a carefully controlled temperature (typically lower than that required for alkene formation) to favor ether formation.

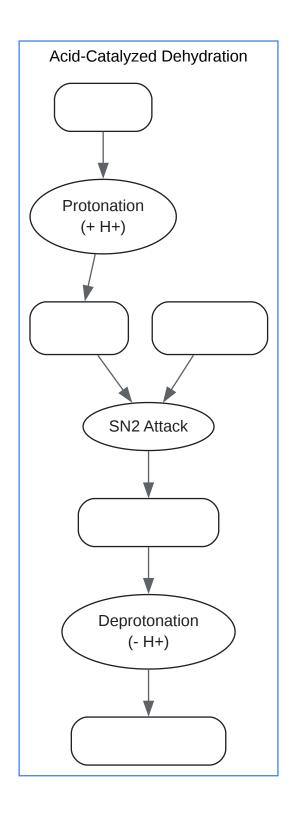






- Product Removal: The ether product is often distilled from the reaction mixture as it is formed to shift the equilibrium towards the product.
- Work-up and Purification: The distillate is washed with a basic solution to remove any residual acid, followed by water. The organic layer is then dried and purified by a final distillation.





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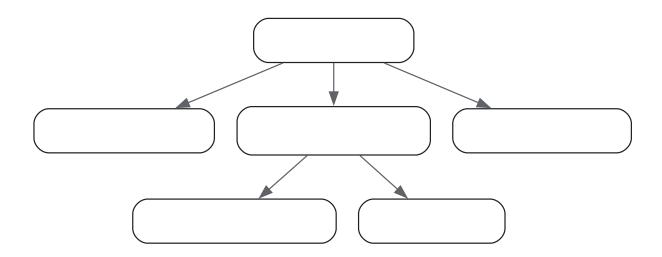
Figure 2: Pathway for Acid-Catalyzed Ether Synthesis.



Applications in Drug Development and Medicinal Chemistry

While there are no specific documented applications of 2,2'-oxybispentane in drug development, the aliphatic ether motif is a valuable component in medicinal chemistry.

- Linkers in Bifunctional Molecules: Aliphatic chains, including ethers, are frequently used as linkers in complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[18][19][20][21][22] The ether linkage provides a balance of flexibility and stability.
- Improvement of Physicochemical Properties: The incorporation of aliphatic ether moieties
 can modulate a drug candidate's lipophilicity, solubility, and metabolic stability.[23][24][25][26]
 [27] Replacing more metabolically labile functional groups with a stable ether linkage can
 enhance a drug's half-life.
- Scaffold Hopping and Bioisosteric Replacement: Simple aliphatic ethers can serve as bioisosteres for other functional groups, allowing for scaffold hopping to explore new chemical space and improve drug-like properties.



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Figure 3: Roles of Aliphatic Ethers in Drug Development.

Safety and Handling



Detailed safety information for 2,2'-oxybispentane is limited. The following guidelines are based on the safety data for related aliphatic ethers like di-n-butyl ether and di-sec-butyl ether.[28][29] [30][31]

Table 6.1: GHS Hazard Statements for Related Aliphatic Ethers

Hazard Statement	Description
H226	Flammable liquid and vapor.
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.
H412	Harmful to aquatic life with long lasting effects.

Handling Precautions:

- Use in a well-ventilated area or in a fume hood.
- Keep away from heat, sparks, open flames, and other ignition sources.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid breathing vapors or mists.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Keep away from oxidizing agents.

This document is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS) or thorough experimental validation.



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